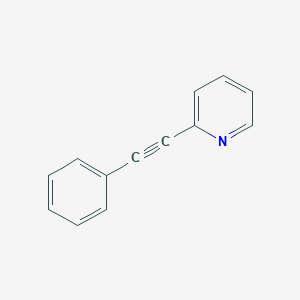

2-(2-Phenylethynyl)pyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(2-phenylethynyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9N/c1-2-6-12(7-3-1)9-10-13-8-4-5-11-14-13/h1-8,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RODTWUBQTXSTLJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C#CC2=CC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90157032 | |

| Record name | 2-(2-Phenylethynyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90157032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13141-42-9 | |

| Record name | 2-(2-Phenylethynyl)pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13141-42-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(2-Phenylethynyl)pyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013141429 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(2-Phenylethynyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90157032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2-phenylethynyl)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.783 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-(2-PHENYLETHYNYL)PYRIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GXN9KA7YPX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 2 2 Phenylethynyl Pyridine and Its Derivatives

Transition Metal-Catalyzed Coupling Reactions

Transition metal-catalyzed cross-coupling reactions represent the most versatile and widely employed methods for the formation of the C(sp²)-C(sp) bond in 2-(2-phenylethynyl)pyridine and its analogues. Among these, the Sonogashira and Stille couplings are paramount.

Palladium-Catalyzed Sonogashira Cross-Coupling Strategies

The Sonogashira reaction, a palladium-catalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide, is a cornerstone for the synthesis of 2-(2-phenylethynyl)pyridines. This reaction is valued for its mild conditions and tolerance of a wide range of functional groups. rsc.orgscirp.org The general scheme involves the reaction of a halogenated pyridine (B92270) with phenylacetylene (B144264) in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base.

The choice of the halogenated pyridine precursor is crucial for the success of the Sonogashira coupling. Iodinated and brominated pyridines are the most common substrates due to their higher reactivity compared to chlorinated pyridines. A variety of palladium catalysts, such as PdCl₂(PPh₃)₂ and Pd(CF₃COO)₂, are effective for this transformation. rsc.orgscirp.org The reaction is typically carried out in solvents like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF) with an amine base such as triethylamine (B128534) (Et₃N) or diisopropylamine (B44863) (iPr₂NH). rsc.orgmdpi.com

| Catalyst | Co-catalyst | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| PdCl₂(PPh₃)₂ (5 mol%) | CuI (5 mol%) | Et₃N | DMF | 65 | Good to Excellent | rsc.org |

| Pd(CF₃COO)₂ (2.5 mol%) | CuI (5 mol%) | Et₃N | DMF | 100 | 72-96 | scirp.org |

| Pd(II)/Cu(I) | - | iPr₂NH | THF | 80 | - | mdpi.com |

| This table presents a selection of reaction conditions for the Sonogashira coupling of halogenated pyridines with phenylacetylene. |

The Sonogashira coupling is highly adaptable for the synthesis of a wide array of substituted 2-(2-phenylethynyl)pyridines. The reaction tolerates various functional groups on both the pyridine ring and the phenylacetylene, including aliphatic, aromatic, and heteroaromatic moieties with either electron-donating or electron-withdrawing substituents. rsc.org This versatility allows for the rapid construction of libraries of functionalized alkynylpyridines for applications in medicinal chemistry and materials science. For instance, 2-amino-3-bromopyridines can be efficiently coupled with different terminal alkynes to produce a range of 2-amino-3-alkynylpyridines in moderate to excellent yields. scirp.org

| Pyridine Precursor | Alkyne | Product | Yield (%) | Reference |

| 2-Amino-3-bromopyridine | Phenylacetylene | 3-Phenylethynyl-2-aminopyridine | 98 | scirp.org |

| 2-Amino-3-bromopyridine | 4-Methylphenylacetylene | 3-(4-Methylphenylethynyl)-2-aminopyridine | 94 | scirp.org |

| 2-Amino-3-bromopyridine | 4-Biphenylacetylene | 5-Methyl-3-biphenylethynyl-2-aminopyridine | 90 | scirp.org |

| This table showcases the synthesis of various substituted 2-(2-phenylethynyl)pyridines via the Sonogashira coupling. |

Microwave-assisted Sonogashira coupling has also been developed as a rapid and efficient method for synthesizing derivatives like 2-[6-(arylethynyl)pyridin-3-yl]-1H-benzimidazoles, offering advantages such as shorter reaction times and higher yields. researchgate.net

The Sonogashira reaction is also a key method for the synthesis of bis(phenylethynyl)pyridine ligands, which are important in coordination chemistry. For example, 6,6'-bis(phenylethynyl)-2,2'-bipyridine can be prepared through a Pd(II)/Cu(I)-catalyzed Sonogashira cross-coupling reaction between 6,6'-dibromo-2,2'-bipyridine and phenylacetylene. mdpi.com These ligands are then used to form homo- and heteroleptic complexes with metal ions like copper(I). mdpi.com

Stille Coupling for Radiolabeling

The Stille reaction, which involves the palladium-catalyzed coupling of an organotin compound with an organic halide, provides a valuable method for specific applications such as radiolabeling. A key example is the synthesis of 2-[¹¹C]methyl-6-(2-phenylethynyl)pyridine ([¹¹C]MPEP), a radioligand for positron emission tomography (PET) imaging. nih.govnih.gov In this synthesis, the precursor, 2-(trimethylstannyl)-6-(2-phenylethynyl)pyridine, is reacted with [¹¹C]methyl iodide in a rapid Stille coupling reaction using a Pd(0) catalyst. nih.govnih.gov This method demonstrates the utility of the Stille reaction for the late-stage introduction of a radiolabel into a complex molecule.

Reissert-Henze Type Reactions for Direct Ethynylation

An alternative to cross-coupling reactions for the synthesis of this compound is the direct ethynylation of the pyridine ring via a Reissert-Henze type reaction. This method offers a more direct route, avoiding the pre-functionalization required for coupling reactions.

The reaction involves the treatment of a pyridine N-oxide with an acylating agent, such as benzoyl chloride, to form an N-acyloxypyridinium salt (a Reissert-Henze salt). oup.comnii.ac.jp This reactive intermediate is then subjected to a nucleophilic attack by a silver acetylide, such as silver phenylacetylide. oup.comnii.ac.jp A notable feature of this reaction is its high regioselectivity, with the ethynyl (B1212043) group being introduced exclusively at the 2-position of the pyridine ring. oup.comnii.ac.jpresearchgate.netresearchgate.net The reaction is typically performed in nonpolar solvents at temperatures between 60 and 80 °C. oup.com

| Pyridine N-oxide | Acetylide | Solvent | Temperature (°C) | Product | Yield (%) | Reference |

| Pyridine N-oxide | Silver phenylacetylide | CH₂Cl₂ | 80 | This compound | 68 | oup.com |

| Pyridine N-oxide | Silver cyclohexylethynlide | CH₂Cl₂ | 60 | 2-(2-Cyclohexylethynyl)pyridine | 48 | oup.com |

| 3-Methylpyridine N-oxide | Silver phenylacetylide | CH₂Cl₂ | 80 | 2-(2-Phenylethynyl)-3-methylpyridine | 65 | oup.com |

| This table provides examples of the direct ethynylation of pyridine N-oxides using the Reissert-Henze type reaction. |

This methodology is applicable to various substituted pyridine N-oxides and different silver acetylides, allowing for the introduction of diverse ethynyl groups at the 2-position. oup.comnii.ac.jp When 3-substituted pyridine N-oxides are used, ethynylation can occur at both the 2- and 6-positions, though the 2-ethynylation is generally predominant. nii.ac.jp

Reaction of N-Acyloxypyridinium Salts with Silver Acetylides

A notable method for the direct introduction of an ethynyl group at the 2-position of a pyridine ring involves a Reissert-Henze type reaction. This approach utilizes the reaction of an in situ generated N-acyloxypyridinium salt with a silver acetylide. Specifically, the reaction of an N-benzoyloxypyridinium salt with silver phenylacetylide selectively yields 2-phenylethynylpyridine.

The reaction is typically initiated by treating a pyridine N-oxide with benzoyl chloride to form the highly reactive N-benzoyloxypyridinium salt. Due to its hygroscopic nature, this intermediate is not isolated. Subsequent addition of silver phenylacetylide to the reaction mixture leads to the formation of this compound. The reaction proceeds through a proposed mechanism involving the nucleophilic attack of the silver acetylide on the N-acyloxypyridinium salt, followed by the elimination of benzoic acid.

Optimal reaction conditions often involve the use of nonpolar solvents to minimize side reactions. The reaction temperature is a critical parameter, with studies showing that higher temperatures can lead to improved regioselectivity for the 2-substituted product. This method has been successfully applied to a range of substituted pyridines and other pyridine homologs, demonstrating its versatility in synthesizing various ethynylpyridine derivatives.

Table 1: Ethynylation of Pyridine N-oxide with Silver Phenylacetylide

| Solvent | Temperature (°C) | Yield of 2-phenylethynylpyridine (%) |

| Benzene | 80 | 55 |

| Dichloromethane (B109758) | 40 | 45 |

| Acetonitrile (B52724) | 80 | 30 |

Data compiled from experimental findings.

Regioselectivity Considerations in Ethynylation

A key advantage of the Reissert-Henze type reaction for the ethynylation of pyridines is its high regioselectivity. The reaction with N-acyloxypyridinium salts and silver acetylides has been observed to exclusively yield the 2-ethynylated pyridine derivative, with no formation of the corresponding 4-phenylethynylpyridine isomer. wisc.edu

This pronounced regioselectivity is attributed to the nature of the N-acyloxypyridinium intermediate. The acyloxy group at the nitrogen atom activates the pyridine ring towards nucleophilic attack, with the C2 and C6 positions being the most electronically deficient and sterically accessible for the incoming nucleophile. The reaction conditions, particularly the solvent polarity and reaction temperature, have been found to influence the regioselectivity, with higher temperatures and less polar solvents generally favoring the formation of the 2-substituted product. wisc.edu Detailed mechanistic studies are ongoing to fully elucidate the factors governing this high degree of regioselectivity.

Functionalization and Derivatization Strategies

Beyond the direct introduction of the phenylethynyl moiety, several strategies exist for the synthesis and further functionalization of the this compound core structure. These methods often involve the use of pre-functionalized pyridine precursors or the modification of existing phenylethynylpyridine derivatives.

Synthesis from 2-Chloropyridine (B119429)

A widely employed and versatile method for the synthesis of this compound is the Sonogashira cross-coupling reaction. This palladium-catalyzed reaction involves the coupling of a vinyl or aryl halide with a terminal alkyne. In this specific synthesis, 2-chloropyridine is coupled with phenylacetylene in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base.

The reaction is typically carried out in an organic solvent, and various palladium catalysts and ligands can be employed to optimize the reaction conditions and yield. The Sonogashira coupling is known for its mild reaction conditions and tolerance of a wide range of functional groups, making it a powerful tool for the synthesis of a diverse array of this compound derivatives.

Table 2: Typical Conditions for Sonogashira Coupling of 2-Chloropyridine and Phenylacetylene

| Palladium Catalyst | Ligand | Base | Solvent | Temperature (°C) |

| Pd(PPh₃)₂Cl₂ | PPh₃ | Triethylamine | THF | 65 |

| Pd(OAc)₂ | XPhos | K₂CO₃ | Toluene | 100 |

This table represents common conditions and may vary based on specific substrates and desired outcomes.

Generation of 6-Phenylethynyl Picolinic Acid

The synthesis of derivatives of this compound, such as 6-phenylethynyl picolinic acid, has been achieved through both biotechnological and chemical methods. One innovative approach utilizes a toluene-degrading strain of Acinetobacter to catalyze the oxidative transformation of diphenylacetylene (B1204595). wikipedia.org This biotransformation yields a meta ring fission product, 2-hydroxy-8-phenyl-6-oxoocta-2,4-dien-7-ynoic acid (RFP). wikipedia.org

Subsequent chemical treatment of the unstable RFP with ammonium (B1175870) hydroxide (B78521) leads to its conversion into 6-phenylethynyl picolinic acid. wikipedia.org This chemoenzymatic strategy offers a novel route to this functionalized derivative. The purified 6-phenylethynyl picolinic acid has been characterized by its melting point of 138.2 to 139.2°C. wikipedia.org

Benzylic C(sp³)–H Bond Functionalization Approaches for Related Compounds

While direct functionalization of the phenylethynyl group can be challenging, strategies targeting the benzylic C(sp³)–H bonds of related alkylpyridine compounds offer a conceptual framework for derivatization. These methods provide pathways to introduce diverse functional groups at the benzylic position of 2-alkylpyridines, which are structurally related to derivatives of this compound.

Radical C–H functionalization reactions, initiated by hydrogen-atom transfer, are a prominent strategy. wisc.edu These reactions can proceed through various mechanisms, including radical-chain and radical-relay pathways, enabling the cross-coupling of benzylic C–H bonds with a range of partners. For instance, copper-catalyzed benzylic C–H esterification has been developed, showcasing the potential for C-O bond formation.

Another approach involves a polar, rather than radical, pathway for the selective chlorination of heterobenzylic C–H bonds in 2- and 4-alkyl-substituted pyridines. This method allows for the subsequent diversification of the chlorinated product. These functionalization strategies highlight the potential for creating a wide array of derivatives from simple alkylpyridine precursors, which could be conceptually extended to the synthesis of more complex molecules related to this compound.

Reactivity and Organic Transformations of 2 2 Phenylethynyl Pyridine

Intramolecular Cyclization Pathways

Intramolecular cyclization represents a significant aspect of the reactivity of 2-(2-phenylethynyl)pyridine and its derivatives. These reactions provide a powerful tool for the synthesis of complex, fused bicyclic pyridine (B92270) structures, which are of interest in medicinal chemistry and materials science. The specific pathway of cyclization is influenced by the nature of the substituents on the pyridine ring and the alkyne, as well as the reaction conditions employed.

The formation of fused bicyclic pyridine derivatives through intramolecular cyclization of this compound is a theoretically plausible but not extensively documented area of its reactivity. While the general reactivity of alkynylpyridines suggests the potential for such transformations, specific examples starting from the parent compound are scarce in the literature. However, studies on related alkynylheteroaromatic substrates provide insights into potential cyclization pathways.

The direct intramolecular cyclization of this compound to form a quinoline (B57606) core is not a commonly reported transformation. Such a reaction would necessitate the activation of a C-H bond on the phenyl ring to enable an attack on the pyridine ring, a process that is typically challenging. However, related cyclizations of N-(2-alkynyl)anilines are a well-established method for quinoline synthesis, proceeding via a 6-endo-dig electrophilic cyclization. researchgate.net

In a study focusing on the cyclization of alkynylheteroaromatic substrates with a tethered cyano group, a 2-alkynylpyridine derivative was observed to exclusively cyclize onto the C3 position of the pyridine ring rather than the nitrogen atom. nih.gov This suggests a preference for carbon-carbon bond formation in such systems, which could theoretically be extrapolated to the cyclization of a suitably activated this compound derivative to form a quinoline-like structure, although this remains a hypothetical pathway for the parent compound.

The intramolecular cyclization of this compound to yield furo[3,4-b]pyridine derivatives has not been specifically described in the reviewed literature. The synthesis of this heterocyclic system generally proceeds through other routes, such as the intramolecular cyclization of suitably substituted pyridine N-oxides or from 2-bromopyridine-3-carboxylic acid and carbonyl compounds. For a derivative of this compound to undergo such a cyclization, it would require the presence of a nucleophilic oxygen-containing group positioned to attack the alkyne.

The synthesis of pyrrolo[3,4-b]pyridine derivatives via intramolecular cyclization of this compound is not a documented pathway. The construction of the pyrrolo[3,4-b]pyridine core is typically achieved through multi-component reactions or the cyclization of precursors that already contain the necessary nitrogen and carbon framework. For instance, free-radical intramolecular cyclization of o-bromophenyl-substituted pyrrolylpyridinium salts has been shown to produce pyrido[2,1-a]pyrrolo[3,4-c]isoquinoline skeletons. nih.gov

The formation of naphthyridine derivatives from this compound is not a direct intramolecular process, as naphthyridines are isomers of pyridopyridines, containing two nitrogen atoms in the bicyclic system. However, the cyclization of a positional isomer, a 3-alkynylpyridine substrate with a tethered cyano group, has been shown to produce both 1,6-naphthyridine (B1220473) and 1,8-naphthyridine (B1210474) derivatives. nih.gov This highlights the potential of alkynylpyridines to serve as precursors to naphthyridine systems through carefully designed reaction sequences.

The synthesis of pyranopyridine derivatives through intramolecular cyclization of this compound would necessitate a pendant hydroxyl group on a substituent that can undergo cyclization onto the alkyne. There are no specific examples of this transformation starting from this compound in the reviewed literature.

A notable intramolecular cyclization pathway involving a derivative of this compound is the palladium-catalyzed formation of pyridine-fused siloles. researchgate.netnih.govacs.orgnih.gov Siloles, which are silicon-containing analogues of cyclopentadiene, are of interest for their potential applications in electronic and photophysical materials. nih.govacs.org

In this transformation, a 2-bromo-3-(pentamethyldisilanyl)pyridine is reacted with an ethynylbenzene derivative in the presence of a PdCl2(PPh3)2-CuI catalyst. nih.govacs.org This reaction proceeds via an unexpected intramolecular trans-bis-silylation. The process is thought to involve the initial Sonogashira coupling of the alkyne to the 2-position of the pyridine, followed by an intramolecular silylation involving the pentamethyldisilanyl group at the 3-position.

This reaction leads to the formation of 1,1-dimethyl-2-phenyl-3-(trimethylsilyl)-1H-silolo[3,2-b]pyridine and its derivatives. The yields of these pyridine-fused siloles are modest, with other intermolecular bis-silylation products also being formed. nih.gov

Below is a table summarizing the synthesis of various pyridine-fused siloles via this method:

| Ethynylbenzene Derivative | Pyridine-Fused Silole Product | Isolated Yield (%) |

| Ethynylbenzene | 1,1-dimethyl-2-phenyl-3-(trimethylsilyl)-1H-silolo[3,2-b]pyridine | 15 |

| 1-Ethynyl-4-methoxybenzene | 1,1-dimethyl-2-(4-methoxyphenyl)-3-(trimethylsilyl)-1H-silolo[3,2-b]pyridine | Not specified |

| 1-Ethynyl-3-methylbenzene | 1,1-dimethyl-2-(m-tolyl)-3-(trimethylsilyl)-1H-silolo[3,2-b]pyridine | 16 |

Formation of Fused Bicyclic Pyridine Derivatives

Reactions with Oxidizing Agents and Nucleophiles

The presence of the nitrogen atom in the pyridine ring and the electron-rich carbon-carbon triple bond makes this compound susceptible to attack by both oxidizing agents and nucleophiles. These reactions often trigger a cascade of events, leading to significant molecular reorganization.

The oxidation of this compound presents an interesting case of intramolecular reactivity. When treated with oxidizing agents such as hydrogen peroxide in acetic acid (H₂O₂-AcOH), the pyridine nitrogen is oxidized to form the corresponding N-oxide. rsc.orgresearchgate.netclockss.org However, this N-oxide is a transient species. It immediately undergoes a spontaneous intramolecular cyclization, where the N-oxide oxygen attacks the adjacent ethynyl (B1212043) group. rsc.orgresearchgate.net This process results in the formation of a fused bicyclic system, the 2-phenylisoxazolo[2,3-a]pyridinium salt. rsc.orgnii.ac.jp This salt can be isolated, for instance, as a perchlorate (B79767) salt for characterization. nii.ac.jp The formation of this isoxazolopyridinium salt is a key step, transforming the linear starting material into a reactive heterocyclic cation that serves as a precursor for further transformations. rsc.orgclockss.org

The isoxazolo[2,3-a]pyridinium salts generated from the N-oxidation and cyclization of this compound are susceptible to nucleophilic attack, undergoing transformations analogous to the classic Reissert-Henze reaction. rsc.orgresearchgate.netclockss.org In this type of reaction, a nucleophile attacks the pyridine ring of the salt, leading to ring-opening of the isoxazole (B147169) moiety and subsequent functionalization of the pyridine core. rsc.orgclockss.org This reaction provides a novel pathway for the functionalization of the pyridine framework, which is otherwise challenging to achieve through direct methods. researchgate.net The reaction is typically carried out in the presence of a base, which facilitates the nucleophilic attack. rsc.org Various nucleophiles, including alcohols, amines, and alkylthiols, can be employed, allowing for the introduction of a range of functional groups onto the pyridine ring. clockss.org

A significant application of the Reissert-Henze type reaction on isoxazolo[2,3-a]pyridinium salts is the synthesis of 6-substituted 2-phenacylpyridines. rsc.orgclockss.orgconsensus.app When the reaction is performed with an alcohol in the presence of a base like sodium carbonate (Na₂CO₃), the alkoxy group acts as the nucleophile. rsc.orgclockss.org The nucleophilic attack occurs at the 6-position of the pyridine ring, followed by the cleavage of the N-O bond of the isoxazole ring and subsequent aromatization. clockss.org This sequence affords 6-alkoxy-2-phenacylpyridines in moderate yields. clockss.org Similarly, using amines or alkylthiols as nucleophiles leads to the corresponding 6-amino- or 6-alkylthio-2-phenacylpyridines. clockss.org This methodology offers a facile route to functionalized phenacylpyridines, which are valuable synthetic intermediates. rsc.orgclockss.org

The following table summarizes the synthesis of various 6-substituted 2-phenacylpyridines from this compound via the isoxazolopyridinium salt intermediate.

| Nucleophile | Solvent/Base | Product | Yield |

|---|---|---|---|

| Methanol (MeOH) | Na₂CO₃ | 6-Methoxy-2-phenacylpyridine | Moderate |

| Ethanol (B145695) (EtOH) | Na₂CO₃ | 6-Ethoxy-2-phenacylpyridine | Moderate |

| Propanol (PrOH) | Na₂CO₃ | 6-Propoxy-2-phenacylpyridine | Moderate |

| Acetonitrile (B52724) (MeCN) | - | 6-Amido-2-phenacylpyridine | - |

Metal-Mediated and Cascade Transformations

Transition metals play a crucial role in activating the otherwise inert bonds of this compound, paving the way for complex cascade reactions. These transformations often lead to the construction of polycyclic aromatic systems, such as indolizines, in a single step.

In the presence of a proton source, this compound can react with dimethyl acetylenedicarboxylate (B1228247) (DMAD) to form indolizine (B1195054) derivatives. nii.ac.jp Indolizines are bicyclic aromatic compounds containing a nitrogen atom at the bridgehead, and they are found in various natural products and pharmacologically active compounds. nih.gov This reaction is believed to proceed through a cascade mechanism initiated by the interaction of the reactants. The reaction can lead to the formation of indolizines with methoxycarbonyl groups at the 2- or 2,3-positions, depending on the reaction conditions. nii.ac.jp

An efficient one-step synthesis of indolizines from this compound and related compounds can be achieved through a silver-mediated oxidative C–H functionalization and 5-endo-dig cyclization. nih.gov This tandem reaction demonstrates high functional group tolerance and selectivity. nih.gov In this process, a silver salt, such as silver carbonate (Ag₂CO₃), acts as an oxidative promoter for C-C bond formation via C-H activation. nih.gov The reaction proceeds under relatively mild conditions and offers a direct route to biologically important indolizine scaffolds. nih.gov A notable advantage of this protocol is the potential for recycling and reusing the silver carbonate catalyst, which enhances the atom economy and environmental friendliness of the synthesis. nih.gov

The table below outlines the key features of the silver-mediated indolizine synthesis.

| Key Feature | Description |

|---|---|

| Catalyst/Promoter | Silver Carbonate (Ag₂CO₃) |

| Key Transformation | Oxidative C–H Functionalization and 5-endo-dig Cyclization |

| Product | Indolizine Derivatives |

| Advantages | One-step synthesis, high selectivity, wide substrate scope, catalyst can be recycled. nih.gov |

Silver-Catalyzed Cascade Cyclization for Indoloquinoline Synthesis

Silver catalysts, particularly Ag(I) salts, are well-established promoters of intramolecular cyclization reactions involving alkyne functionalities. These reactions often proceed through a cascade mechanism, where a series of bond-forming events occur in a single synthetic operation to rapidly build molecular complexity. While the direct silver-catalyzed cascade cyclization of this compound to form an indoloquinoline core is not extensively documented in the literature, the general reactivity of related alkynylpyridine systems under silver catalysis provides a strong basis for predicting such transformations.

Silver(I) salts are known to activate alkyne moieties, rendering them susceptible to nucleophilic attack. In the case of substrates containing both an alkyne and a nucleophilic nitrogen atom, such as N-propargyl-substituted pyridin-2-amines, silver catalysis facilitates intramolecular hydroamination or cycloisomerization to afford fused heterocyclic structures like imidazo[1,2-a]pyridines. researchgate.net Similarly, silver-catalyzed cyclizations of 2-pyridyl alkynyl carbinols with isocyanides have been shown to produce indolizines and pyrroles through divergent pathways. rsc.orgresearchgate.net

Based on these precedents, a plausible mechanistic pathway for a silver-catalyzed cascade cyclization of a suitably N-functionalized derivative of this compound to an indoloquinoline can be proposed. The reaction would likely initiate with the coordination of the silver(I) ion to the alkyne, followed by an intramolecular nucleophilic attack from a nitrogen-containing substituent on the pyridine ring. Subsequent cyclization and aromatization steps would then lead to the formation of the polycyclic indoloquinoline skeleton. The efficiency and regioselectivity of such a reaction would be highly dependent on the nature of the substituent on the pyridine nitrogen, the specific silver catalyst employed, and the reaction conditions.

| Reactant System | Catalyst | Product Type | Key Transformation |

| N-(Prop-2-yn-1-yl)pyridin-2-amines | AgOTf | Imidazo[1,2-a]pyridines | Intramolecular cycloisomerization researchgate.net |

| 2-Pyridyl alkynyl carbinols and isocyanides | Silver catalyst | Indolizines and Pyrroles | Divergent cyclization rsc.orgresearchgate.net |

| N'-(2-Alkynylbenzylidene)hydrazides | Silver(I)-Rhodium(I) | Pyrazolo[5,1-a]isoquinolines | 6-endo-cyclization and cycloaddition nih.gov |

This table summarizes silver-catalyzed cyclizations of related alkynylpyridine derivatives, suggesting the potential for similar reactivity with this compound systems.

Polymerization Studies of Phenylethynyl-Functionalized Pyridines

The presence of both a polymerizable ethynyl group and a coordinating pyridine moiety makes this compound an intriguing monomer for the synthesis of advanced polymeric materials. This section delves into its potential behavior in thermally-induced free radical polymerization and metallosupramolecular polycondensation.

Thermally-Induced Free Radical Polymerization

Thermally-induced free radical polymerization is a common method for converting vinyl and ethynyl monomers into polymers. While the specific thermal polymerization of this compound is not extensively detailed in the literature, the general principles of alkyne and pyridine monomer polymerization can be considered. The phenylethynyl group can theoretically undergo polymerization through its triple bond upon heating, leading to a conjugated polymer backbone.

The polymerization of related pyridine-containing monomers, such as 2-vinylpyridine, via free radical methods is well-known and results in polymers with interesting properties and applications. researchgate.netmdpi.com However, the direct thermal polymerization of ethynyl-substituted aromatics can sometimes be challenging to control and may lead to cross-linked or insoluble materials due to the high reactivity of the resulting polymer chains. The thermal stability of the resulting polymer would also be a key consideration, with studies on related pyridine-grafted copolymers showing decomposition at elevated temperatures. mdpi.com

The polymerization conditions, such as temperature and the presence of any initiators, would significantly influence the outcome. Higher temperatures could potentially lead to a higher degree of polymerization but might also promote side reactions and cross-linking. The resulting polymer would be expected to possess a highly conjugated backbone, which could impart interesting optical and electronic properties.

| Monomer Type | Polymerization Method | Key Characteristics | Relevant Findings |

| 2-Vinylpyridine | Free Radical Polymerization | Well-controlled polymerization is possible. | Reactivity ratios and thermal properties have been studied. researchgate.netmdpi.com |

| Styrene and Maleimide Derivatives | Free Radical Polymerization | Molecular weight can be controlled. | Copolymers can act as heat resistance agents. |

| Acrylic Acid and Styrene Derivatives with Pyridine | Graft Polymerization | Branched structures with high polydispersity can form. | Polymers exhibit thermal stability up to high temperatures. mdpi.com |

This table provides context from the polymerization of other pyridine-containing monomers, which can be used to infer the potential behavior of this compound.

Metallosupramolecular Polycondensation

The pyridine nitrogen atom in this compound provides a coordination site for metal ions, opening the possibility of forming metallosupramolecular polymers. In this approach, the monomer units are linked together through non-covalent metal-ligand coordination bonds rather than covalent bonds. The phenylethynyl group can also participate in coordination to certain transition metals.

The formation of metallosupramolecular polymers often involves the reaction of a difunctional or multifunctional ligand with a metal salt. In the case of this compound, it could potentially act as a monodentate ligand that self-assembles with metal ions capable of bridging two or more ligands. For instance, platinum(II) terpyridine complexes containing alkyne functionalities have been shown to undergo supramolecular polymerization. rsc.org Similarly, poly(tetrahydrofuran)-based macromonomers functionalized with diphenylacetylene (B1204595) ligands have been used to create metallosupramolecular polymers with platinum(0) complexes. nih.gov

| Monomer/Ligand System | Metal Ion | Polymer Type | Key Feature |

| Monoalkynylplatinum(II) terpyridine complex | Ag+, Fe2+ | Metallosupramolecular Polymer | Pathway complexity controlled by secondary metal ions. rsc.org |

| Diphenylacetylene-functionalized PTHF | Pt(0) | Metallosupramolecular Polymer | Precursor for platinum nanocomposites. nih.gov |

| 2,6-bis(N-methylbenzimidazoyl)pyridine terminated macromonomers | Pt(II) | Metallosupramolecular Polymer | In situ generation of Pt nanoparticles. |

This table illustrates examples of metallosupramolecular polymers formed from related pyridine and alkyne-containing ligands, highlighting the potential of this compound in this area.

Coordination Chemistry of 2 2 Phenylethynyl Pyridine Ligands

Copper(I) Coordination Complexes

Copper(I) complexes featuring diimine ligands are of significant interest for their rich optoelectronic properties. mdpi.com The introduction of phenylethynyl substituents to pyridine-based ligands provides a basis for creating novel homo- and heteroleptic Cu(I) complexes through coordination-driven self-assembly. mdpi.com

The synthesis of both homoleptic and heteroleptic Copper(I) complexes with phenylethynyl-substituted pyridine (B92270) ligands is typically achieved through self-assembly processes. mdpi.com Homoleptic complexes consist of a central Cu(I) ion coordinated to identical ligands, while heteroleptic complexes involve coordination to two or more different types of ligands. mdpi.commdpi.com

A general synthetic approach involves the reaction of a copper(I) source, such as copper(I) chloride, with the desired ligands in an appropriate solvent like ethanol (B145695) or methanol. acs.orgmdpi.com For instance, heteroleptic complexes can be formed using a phenylethynyl-pyridine derivative alongside another ancillary ligand, such as 2,9-dimethyl-1,10-phenanthroline (dmph). mdpi.com These reactions often result in high yields of the desired complexes, which are typically soluble in common organic solvents and stable at room temperature. mdpi.com

Initial characterization of the synthesized complexes is performed using elemental analysis, FT-IR, ¹H-NMR, ¹³C-NMR, and mass spectrometry to confirm their formulation and purity. mdpi.com

For example, the crystal structure of a heteroleptic complex, [Cu(L1)(dmph)]BF₄, where L1 is the related ligand 6,6′-bis(phenylethynyl)-2,2′-bipyridine, has been determined. mdpi.com The analysis revealed a 1:1 complex of Cu(I) built from the two distinct bidentate ligands. mdpi.com The measured Cu-N bond lengths in this complex fall within the typical range for Cu-N coordination, confirming a stable coordination environment. mdpi.com

Table 1: Crystal Data and Structure Refinement for a Representative Heteroleptic Cu(I) Complex

| Parameter | Value |

|---|---|

| Empirical Formula | C₄₄H₃₂BCuF₄N₄ |

| Formula Weight | 799.10 |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 11.2345(6) |

| b (Å) | 12.6789(7) |

| c (Å) | 14.5678(9) |

| α (°) | 107.89(3) |

| β (°) | 101.56(4) |

| γ (°) | 105.78(4) |

| Volume (ų) | 1789.4(2) |

| Z | 2 |

Data sourced from a study on a complex with the analogous ligand 6,6′-bis(phenylethynyl)-2,2′-bipyridine. mdpi.com

Cu(I) ions, with their d¹⁰ electronic configuration, typically favor a four-coordinate tetrahedral geometry. mdpi.com In complexes with bulky phenylethynyl-substituted pyridine ligands, this geometry is often distorted. mdpi.com The distortion is a direct consequence of the steric and electronic properties of the coordinating ligands. mdpi.com

The bite angle of the bidentate ligands and the steric hindrance between ligands influence the bond angles around the central copper atom. mdpi.com For instance, in the [Cu(L1)(dmph)]BF₄ complex, the N-Cu-N angles deviate from the ideal tetrahedral angle of 109.5°, indicating a distorted tetrahedral environment. mdpi.com The presence of bulky substituents on the ligands is a key strategy to enhance the stability of these tetrahedral complexes. mdpi.com

Table 2: Selected Bond Lengths and Angles for a Representative Heteroleptic Cu(I) Complex

| Bond | Length (Å) | Angle | Degree (°) |

|---|---|---|---|

| Cu1–N1 | 2.083(3) | N1–Cu1–N2 | 82.7(1) |

| Cu1–N2 | 1.989(2) | N3–Cu1–N4 | 82.1(1) |

| Cu1–N3 | 2.015(2) | N2–Cu1–N3 | 125.6(1) |

| Cu1–N4 | 2.055(3) | N1–Cu1–N4 | 120.9(1) |

Data sourced from a study on a complex with the analogous ligand 6,6′-bis(phenylethynyl)-2,2′-bipyridine. mdpi.com

A combination of spectroscopic techniques is essential for the thorough characterization of these copper complexes. mdpi.com

FT-IR Spectroscopy: In the FT-IR spectra of copper complexes bearing phenylethynyl groups, the characteristic C≡C stretching frequency (ν(C≡C)) is observed around 2220 cm⁻¹. mdpi.com

NMR Spectroscopy: ¹H-NMR and ¹³C-NMR spectroscopy are used to confirm the formation of the complex in solution. In the ¹H-NMR spectrum, the pyridyl and phenanthroline protons typically resonate downfield in the range of 8.60–7.58 ppm. mdpi.com In the ¹³C-NMR spectrum, characteristic chemical shifts for the -C=N and -C≡C- carbons confirm the coordination of the ligand to the metal center. mdpi.com

UV-Vis Absorption Spectroscopy: The optical properties are investigated using UV-Vis spectroscopy. These complexes typically exhibit strong absorption bands corresponding to metal-to-ligand charge transfer (MLCT) transitions. mdpi.commdpi.com The position of the MLCT band is sensitive to the nature of the ligands. acs.org

While Cu(I) favors tetrahedral geometry, Cu(II) complexes with pyridine-based ligands can adopt a variety of coordination geometries, most commonly square pyramidal or distorted octahedral. nih.govnih.govmdpi.com

The synthesis of Cu(II) complexes can be achieved by reacting a Cu(II) salt, such as copper(II) chloride, with the substituted pyridine ligand. ijcrcps.com The resulting structures are highly dependent on the stoichiometry of the reactants and the nature of the counter-ions. mdpi.com For example, heteroleptic Cu(II) carboxylates with substituted pyridine moieties have been synthesized, which form paddle-wheel dinuclear structures where each copper center has a distorted square pyramidal geometry. nih.gov Other studies on Cu(II) complexes with ligands like 2-ethylpyridine (B127773) have resulted in mononuclear units with square planar geometry or tetranuclear molecules. nih.gov

Characterization relies on techniques similar to those used for Cu(I) complexes, including FT-IR and X-ray diffraction, with the addition of Electron Paramagnetic Resonance (EPR) spectroscopy, which is particularly useful for studying paramagnetic Cu(II) centers. nih.govmdpi.com

Europium(III) Coordination Complexes

Europium(III) complexes are widely studied for their characteristic sharp, red luminescence, which arises from f-f electronic transitions. nih.govresearchgate.net Ligands containing phenylethynyl-pyridine moieties can act as effective "antennas," absorbing UV light and transferring the energy to the central Eu(III) ion, which then emits light. nih.gov

Research on the analogous ligand 2-(phenylethynyl)-1,10-phenanthroline (PEP) has provided significant insight into the coordination chemistry with Europium(III). nih.govmdpi.com The synthesis involves reacting a europium salt, such as EuCl₃ or Eu(NO₃)₃, with the ligand in a hot acetonitrile (B52724) solution. nih.govmdpi.com

Single-crystal X-ray diffraction has revealed that the resulting structures are highly influenced by the counter-ions present in the coordination sphere. nih.gov

[Eu(PEP)₂Cl₃]: This complex is seven-coordinated. The Eu(III) ion is bound to four nitrogen atoms from two bidentate PEP ligands and three chloride ions, forming a distorted heptagon geometry. mdpi.com

[Eu(PEP)₂(NO₃)₃]: This complex is ten-coordinated. The central metal ion is coordinated to four nitrogen atoms from two PEP ligands and six oxygen atoms from three bidentate nitrate (B79036) ions. mdpi.com The Eu-N bond lengths are slightly longer in the nitrate complex compared to the chloride complex due to greater steric interactions. mdpi.com

These structures are often stabilized by intra- and inter-ligand π-π stacking interactions between the aromatic systems of the ligands. nih.govmdpi.com The coordination environment and the choice of counter-ion play a crucial role in the luminescent properties and stability of the final complex. nih.govresearchgate.net

Table 3: Crystallographic Data for Europium(III) Complexes with an Analogous Ligand

| Parameter | [Eu(PEP)₂Cl₃]·2CH₃CN | [Eu(PEP)₂(NO₃)₃]·2CH₃CN |

|---|---|---|

| Crystal System | Monoclinic | Monoclinic |

| Space Group | P2₁/n | P2₁/c |

| a (Å) | 12.1891(4) | 10.1110(3) |

| b (Å) | 22.1396(8) | 23.3323(8) |

| c (Å) | 15.3411(5) | 18.2755(6) |

| β (°) | 94.675(1) | 91.543(1) |

| Volume (ų) | 4120.3(2) | 4307.7(2) |

Data sourced from a study on complexes with the analogous ligand 2-(phenylethynyl)-1,10-phenanthroline. nih.govmdpi.com

Synthesis with 2-(Phenylethynyl)-1,10-phenanthroline Ligand

The synthesis of luminescent europium(III) complexes involves the use of a modified 2-(2-phenylethynyl)pyridine ligand, namely 2-(phenylethynyl)-1,10-phenanthroline (PEP). acs.orgresearchgate.net This ligand is prepared through a multi-step protocol that begins with pure 1,10-phenanthroline. acs.org The subsequent synthesis of the europium(III) complexes, Eu(PEP)₂Cl₃ and Eu(PEP)₂(NO₃)₃, is achieved by reacting the respective europium salts with the PEP ligand in a 1:2 molar ratio in hot acetonitrile solutions. acs.orgresearchgate.netmdpi.comresearchgate.net This straightforward procedure yields the desired complexes, which can then be crystallized for structural analysis and further characterization. acs.orgresearchgate.net

Crystal Structure Elucidation of Eu(III) Complexes

Single-crystal X-ray diffraction has been instrumental in elucidating the detailed structures of the synthesized europium(III) complexes. acs.orgresearchgate.netnih.gov The complex [Eu(PEP)₂Cl₃]·2CH₃CN crystallizes in the monoclinic space group P2₁/n. researchgate.netnih.gov In this structure, the central Eu(III) ion is seven-coordinated, bonded to four nitrogen atoms from the two bidentate PEP ligands and three chloride ions, resulting in a distorted heptagonal coordination geometry. nih.gov

In contrast, the [Eu(PEP)₂(NO₃)₃]∙2CH₃CN complex crystallizes in the monoclinic space group P2₁/c. acs.orgresearchgate.netnih.gov Here, the Eu(III) ion is ten-coordinated. acs.orgnih.gov The coordination sphere is composed of four nitrogen atoms from the two PEP ligands and six oxygen atoms from three bidentate nitrate ions. acs.orgnih.gov The increased steric interaction due to the three bulky nitrate ions results in slightly longer Eu-N bond lengths compared to the chloride complex. acs.orgnih.gov The presence of the phenylethynyl substituent on the phenanthroline backbone facilitates intra- and intermolecular π-π stacking interactions, which play a crucial role in the supramolecular ordering of the complexes in the solid state. acs.orgresearchgate.netnih.gov

Table 1: Crystallographic Data for Eu(III) Complexes with 2-(Phenylethynyl)-1,10-phenanthroline (PEP) Ligand

| Parameter | [Eu(PEP)₂Cl₃]·2CH₃CN | [Eu(PEP)₂(NO₃)₃]∙2CH₃CN |

| Crystal System | Monoclinic | Monoclinic |

| Space Group | P2₁/n | P2₁/c |

| Eu(III) Coordination No. | 7 | 10 |

| Coordinating Atoms | 4 N (from 2 PEP), 3 Cl⁻ | 4 N (from 2 PEP), 6 O (from 3 NO₃⁻) |

| Eu-N Bond Lengths (Å) | Not specified | 2.5958(15) – 2.6542(15) |

| Eu-O Bond Lengths (Å) | N/A | 2.4813(13) – 2.5273(14) |

| Data sourced from references acs.orgresearchgate.netnih.gov. |

Silver(I) Coordination Complexes

While specific studies on the coordination complexes of silver(I) with the this compound ligand are not extensively detailed in the reviewed literature, the coordination chemistry of silver(I) with analogous pyridine-containing ligands provides significant insights into the expected behavior.

Silver(I), with its d¹⁰ electronic configuration, exhibits flexible coordination preferences, commonly forming linear, trigonal planar, T-shaped, and tetrahedral geometries. nih.gov The ultimate coordination geometry is significantly influenced by the nature of the ligand, the metal-to-ligand ratio, and particularly the coordinating or non-coordinating nature of the counter-anion. researchgate.netnih.gov For instance, in complexes with 2-(diphenylphosphinomethyl)pyridine, anions such as tetrafluoroborate (B81430) (BF₄⁻), triflate (OTf⁻), and trifluoroacetate (B77799) (tfa⁻) interact with the silver centers to varying degrees, influencing the final structure. researchgate.net Weakly coordinating anions tend to favor lower coordination numbers, while more strongly coordinating anions can participate in the coordination sphere, leading to higher coordination numbers and different geometries. researchgate.netresearchgate.net

Platinum(II) Coordination Complexes

The versatility of the phenylethynyl-pyridine scaffold is further demonstrated in the construction of complex macromolecular structures involving platinum(II).

Researchers have successfully synthesized expanded poly(L-amino acid)s where phenylethynyl(terpyridine)platinum(II) moieties are incorporated into the main chain. nih.govnih.gov The synthetic strategy involves a copper-catalyzed coupling reaction between a terminal acetylene (B1199291) group on a monomer and a platinum-chloride group on another, forming robust platinum-acetylide bonds. nih.govnih.gov This polymerization can be performed either through stepwise elongation or via an unsymmetrical metallosupramolecular polycondensation. nih.gov For example, the polymerization of a monomer like [Pt(Cl)(tBu₃tpyCO-Xaa-NHC₆H₄-C≡C–H)]Cl (where tBu₃tpy is a terpyridine ligand and Xaa is an amino acid residue) is carried out in a mixture of dichloromethane (B109758) and N,N-dimethylformamide with a copper(I) iodide catalyst and triethylamine (B128534). nih.gov This method has been used to create expanded poly(L-leucine) and poly(L-valine) chains, which were determined to be 8-mers and 9-mers, respectively, in solution. nih.gov The resulting polymers feature a unique alternating arrangement of platinum complexes and amino acid residues. nih.gov

Cyclometalated Platinum(II) Chromophores with Phenylethynyl-Substituted Bipyridyl Ligands

Cyclometalated Platinum(II) complexes are a significant class of organometallic compounds, extensively studied for their photophysical and photochemical properties. nih.gov These properties make them suitable for various applications, including as phosphorescent dopants in organic light-emitting devices (OLEDs), probes for bioimaging, chemosensors, and photoredox catalysts. nih.gov The core of these complexes involves a platinum(II) center bonded to a ligand through both a dative N-coordination and a C-H bond activation, forming a stable metallacycle. The ligands are typically bidentate or tridentate, with 2-arylpyridines and their derivatives being common choices. nih.gov

The electronic properties and, consequently, the luminescence of these Pt(II) complexes can be finely tuned by modifying the ligand structure. nih.gov Introducing phenylethynyl substituents onto the bipyridyl ligand framework is a strategy to alter the photophysical characteristics. The extended π-conjugation from the phenylethynyl group can influence the energy of the metal-to-ligand charge transfer (MLCT) states, which are crucial for their emissive properties. nih.gov

Research into cyclometalated Pt(II) complexes has explored a variety of ligands to achieve desired luminescent properties, ranging from green to red/near-infrared emission. rsc.org While the specific use of this compound within a bipyridyl ligand for cyclometalated Pt(II) chromophores is a niche area, the general principles of ligand design suggest that its incorporation would significantly impact the electronic structure. The synthesis of such complexes typically involves the reaction of a Pt(II) precursor, such as (Bu4N)2[Pt2Cl6] or [PtCl2(NCPh)2], with the target ligand under conditions that promote C-H activation, often photochemically. nih.gov The resulting complexes generally exhibit a distorted square-planar geometry around the Pt(II) center. rsc.org

Coordination with Palladium Pincer Complexes in Polymeric Systems

Pincer complexes are a class of organometallic compounds where a central metal atom is held in a tridentate ligand framework. Palladium(II) pincer complexes, in particular, have been investigated for their catalytic activity and their potential in materials science. nih.govresearchgate.netrsc.org The coordination of pyridine-containing ligands to these palladium centers can lead to the formation of supramolecular structures, including polymeric systems. nih.gov

An example of such a system involves the interaction between poly(2-vinyl pyridine) and palladium-pincer-based organometallic surfactants. nih.gov In this case, a mesomorphic, or liquid crystal-like, structure is formed. This self-assembly is driven by weak stacking interactions between the pyridine units of the polymer and the headgroups of the palladium-pincer surfactants. nih.gov

The dynamic behavior of these supramolecular comb polymers has been studied to understand how molecular-level changes affect the larger mesoscale structure. nih.gov There is a competition between the weak binding of the surfactant to the polymer and the tendency of the aliphatic tails of the surfactant molecules to crystallize. Over time, this can lead to the detachment of the surfactant from the polymer and the formation of more ordered crystalline packing of the alkyl tails. nih.gov The study of these systems provides insights into the self-assembly and material properties of hybrid organic-inorganic polymers.

Table 1: Components of Palladium-Pincer Polymeric System

| Component | Role | Key Interaction |

|---|---|---|

| Poly(2-vinyl pyridine) | Polymer Backbone | Provides pyridine units for coordination |

| Palladium-Pincer Surfactant | Organometallic Headgroup | Binds to pyridine units |

Other Transition Metal Complexes

General Considerations for Pyridine Derivatives as Chelating Ligands

Pyridine and its derivatives are fundamental ligands in coordination chemistry, capable of binding to a wide range of transition metals. jscimedcentral.com The nitrogen atom in the pyridine ring possesses a lone pair of electrons that is not part of the aromatic π-system, making it available for coordination to a Lewis acidic metal center. jscimedcentral.com Pyridine typically acts as a monodentate ligand. However, by incorporating other donor atoms into the molecular structure, pyridine derivatives can function as bidentate, tridentate, or even polydentate chelating ligands. researchgate.netresearchgate.net

Chelation, the formation of two or more separate coordinate bonds between a polydentate ligand and a single central metal atom, results in the formation of stable metallacycles. Pyridine-based chelating ligands are used to control the geometry and reactivity of metal complexes. researchgate.net For instance, ligands like 2,2'-bipyridine (B1663995) and terpyridine, which contain multiple pyridine rings, are well-known for their strong chelation abilities. researchgate.net Other derivatives, such as those based on pyridine-2-carboxamide, can provide varying coordination geometries and nuclearities. researchgate.net

The electronic properties of the metal complex can be tuned by modifying the substituents on the pyridine ring. jscimedcentral.com This versatility makes pyridine derivatives valuable in various applications, including catalysis, materials science, and the development of compounds with specific biological or photophysical properties. researchgate.netnih.gov The coordination number and geometry of the resulting complex depend on the metal ion, the denticity of the ligand, and the reaction conditions, leading to tetrahedral, square planar, or octahedral complexes. wikipedia.org

Table 2: Examples of Pyridine-Based Ligand Types and Coordination

| Ligand Type | Denticity | Example Complex Geometry |

|---|---|---|

| Pyridine | Monodentate | Octahedral (e.g., [MCl2(py)4]) |

| 2,2'-Bipyridine | Bidentate | Octahedral (e.g., [Ru(bpy)3]2+) |

| Terpyridine | Tridentate | Octahedral |

Ruthenium-Iron Complexes with Ferrocene-Acetylide Ligands

The synthesis of heterometallic complexes containing both ruthenium and iron has attracted considerable interest, partly due to the potential for synergistic properties arising from the interaction between the two different metal centers. nih.govresearchgate.net Ruthenium polypyridyl complexes are known for their rich photophysical and electrochemical properties, while ferrocene (B1249389), an iron-containing metallocene, is a robust and reversible redox-active moiety. rsc.orgunits.it

One area of research involves linking a ruthenium center to a ferrocene unit via a conjugated acetylide bridge. nih.gov These ferrocene-acetylide ligands can be incorporated into larger coordination complexes. For example, heterodimetallic Ru-Fe complexes have been synthesized using 2,3,5,6-tetrakis(2-pyridyl)pyrazine (tppz) as a primary chelating ligand for the ruthenium center, with a ferrocene-acetylide ligand also coordinated to the ruthenium. nih.gov

In such complexes, electrochemical studies have shown two distinct and widely separated oxidation events, corresponding to the one-electron oxidation of the ferrocene unit and the Ru(II) center, respectively. nih.gov The degree of electronic communication between the Ru and Fe centers can be modulated by the length and conjugation of the acetylide bridge. In some cases, significant metal-metal interactions across the Ru-C≡C-Fc backbone have been observed, leading to mixed-valence behavior in the oxidized state. nih.gov While these studies have focused on ligands like tppz, the incorporation of other pyridine-containing ligands, such as this compound, could offer alternative ways to tune the electronic properties of such bimetallic systems.

Supramolecular Assemblies Involving 2 2 Phenylethynyl Pyridine

Halogen-Bonding Driven Architectures

Halogen bonding (XB) is a highly directional non-covalent interaction between an electron-deficient region on a halogen atom (the XB donor) and a Lewis base (the XB acceptor). In the context of 2-(2-phenylethynyl)pyridine derivatives, the pyridine (B92270) nitrogen atom serves as the Lewis base, while an iodine atom, typically on an iodoalkynyl group, acts as the halogen bond donor. This reliable interaction has been exploited to create a range of discrete and extended supramolecular structures.

The rational design of molecules containing both an iodoalkyne (halogen bond donor) and a pyridine (halogen bond acceptor) moiety can lead to the formation of discrete, parallelogram-shaped macrocycles. nih.gov Research has demonstrated that iodoalkynyl-substituted (phenylethynyl)pyridines can form these structures through self-assembly. nih.govacs.org For instance, the 2:2 cocrystallization of a bipyridyl compound, 4-(3-pyridylethynyl) pyridine, with 1,2-bis(iodoethynyl)-4,5-difluorobenzene results in the formation of discrete supramolecular parallelograms. nih.gov Similarly, a 1:1 cocrystal formed between a bis-iodoalkyne and a dipyridyl compound also yields a discrete, halogen-bonded parallelogram-shaped complex. acs.org These assemblies are held together by precisely oriented N···I halogen bonds, demonstrating a robust strategy for creating defined supramolecular shapes. nih.gov

A key strategy in supramolecular design is the creation of self-complementary molecules that can recognize each other to form predictable assemblies. Iodoalkynyl-substituted (phenylethynyl)pyridines have been specifically designed to achieve this through halogen bonding. nih.govacs.org By intentionally orienting the pyridyl nitrogen and the iodoalkyne group in the same general direction, these molecules can form parallelogram-shaped dimers. nih.gov Each dimer is stabilized by two self-complementary N···I halogen bonds. acs.org

Crystal structure analyses of several such compounds have confirmed this design principle. nih.gov The table below details the key halogen bond parameters for a series of these dimer-forming compounds.

| Compound Name | N···I Distance (Å) | C-I···N Angle (°) | Reference |

| 3-(2-Iodoethynyl-phenylethynyl) pyridine | 2.768 | 175.7 | nih.gov |

| 2-(3-Iodoethynyl-phenylethynyl) pyridine | 2.809 | 176.3 | nih.gov |

| 3-(4,5-Difluoro-2-iodoethynyl-phenylethynyl) pyridine | 2.784 | 178.6 | nih.gov |

| 2-(5-Iodoethynyl-2,4-dimethylphenylethynyl) pyridine | 2.802 | 177.3 | nih.gov |

This table presents selected crystallographic data for the self-complementary dimers.

Beyond simple dimers, the principles of iodoalkyne-pyridine halogen bonding can be extended to construct larger supramolecular macrocycles. nih.gov The formation of these architectures is demonstrated by the successful creation of a discrete halogen-bonded parallelogram complex in a 1:1 cocrystal. This complex was formed from the bis-iodoalkyne, 1-iodoethynyl-2-(3-iodoethynyl-phenylethynyl)-4,5-dimethoxybenzene, and the dipyridyl component, 5-phenyl-2-(pyridin-3-ylethynyl)pyridine. nih.gov This result highlights the potential for forming complex, multi-component macrocyclic structures by combining molecules with multiple halogen bond donor and acceptor sites. nih.gov

Derivatives of this compound, specifically 2-(iodoethynyl)pyridine (B12042315), have been shown to self-assemble into even more complex architectures like supramolecular triangles and double helices. nih.gov These structures are mediated by intermolecular ethynyl (B1212043) C-I···N halogen bonds in the crystalline state. The assembly of a single-component supramolecular triangle has been achieved, showcasing the precise geometric control offered by this interaction. nih.gov

Furthermore, the spontaneous resolution of intertwined supramolecular 3₁- and 3₂-double helices from achiral 2-(iodoethynyl)pyridine derivatives has been observed. nih.gov The final supramolecular architecture is highly sensitive to subtle changes in the molecular structure of the monomer and the choice of crystallization solvents, indicating that these factors can be used to fine-tune the self-assembly process. nih.gov This work demonstrates the remarkable ability of a simple achiral building block to generate complex, chiral supramolecular structures through halogen bonding. nih.govmdpi.com

The strength and nature of these halogen-bonded networks are influenced by several factors:

Electron Donor/Acceptor Strength: Using a stronger electron donor, such as a pyridine-N-oxide instead of a pyridine, can strengthen the halogen bond and lead to more ordered supramolecular assemblies. acs.org

Steric Hindrance: The introduction of bulky substituents, like a tBuO group, can disrupt molecular symmetry but does not necessarily prevent the formation of the primary halogen-bonded network. acs.org

Competing Interactions: The final crystal packing is a result of the interplay between halogen bonding and other non-covalent forces, including π-π stacking, C-H···F interactions, and F···F contacts. acs.org

These findings illustrate that deliberate modifications to the periphery of the phenylethynyl pyridine core allow for predictable control over the resulting supramolecular organization. acs.org

Hydrogen-Bonding Influenced Assemblies

While halogen bonding is a powerful tool for directing the assembly of this compound derivatives, hydrogen bonding also plays a significant role, often in concert with other interactions. The pyridine nitrogen is an effective hydrogen bond acceptor, capable of forming strong O-H···N or N-H···N bonds. rsc.org

Minor adjustments to the chemical structure of pyridine derivatives can significantly alter the resulting hydrogen-bonded assemblies. rsc.org In systems where both halogen and hydrogen bonding are possible, the two interactions can coexist and collaborate to drive the self-assembly process. acs.org For example, in the crystal structure of 4-(4-Bromo-2,3,5,6-tetrafluoro-phenylethynyl)-pyridine 1-oxide, the primary supramolecular chains are formed by Br···O halogen bonds, while adjacent chains are linked into layers by C-H···O hydrogen bonds. acs.org In other related systems, unconventional hydrogen bonds, such as aryl C-H···O and C-H···F interactions, have been observed to direct the formation of two-dimensional networks, which are further organized by π-stacking. nih.govresearchgate.net The competition and synergy between the pyridine nitrogen as a hydrogen-bond acceptor and other intermolecular forces are crucial in determining the final crystal structure and properties. rsc.org

Role of C-H···N and N-H···O Hydrogen Bonds in Crystal Structures

Hydrogen bonds are highly directional, specific, and strong non-covalent interactions that play a pivotal role in the crystal engineering of organic molecules. In the case of this compound and its derivatives, C-H···N and N-H···O hydrogen bonds are significant in dictating the packing of molecules in the solid state, leading to well-defined supramolecular assemblies.

The nitrogen atom of the pyridine ring in this compound is a competent hydrogen bond acceptor. This allows for the formation of C-H···N hydrogen bonds with suitable C-H donors from neighboring molecules. For instance, the aromatic protons of the phenyl group or even the pyridine ring of an adjacent molecule can engage in such interactions. These interactions, although weaker than conventional hydrogen bonds, are numerous and collectively contribute to the stability of the crystal lattice. They often direct the formation of one-dimensional chains or two-dimensional sheets.

In cocrystals involving this compound and a hydrogen bond donor containing an O-H group (e.g., a carboxylic acid or a phenol), stronger N-H···O or O-H···N hydrogen bonds can form. If the pyridine nitrogen is protonated by an acidic species, the resulting pyridinium (B92312) cation can act as a potent N-H donor, forming robust N-H···O hydrogen bonds with an appropriate acceptor. These interactions are fundamental in the design of multicomponent crystals with tailored architectures and properties.

Below is a table illustrating typical geometric parameters for such hydrogen bonds observed in related pyridine-containing crystal structures.

| Donor (D) | Hydrogen (H) | Acceptor (A) | D-H (Å) | H···A (Å) | D···A (Å) | Angle (D-H···A) (°) |

| C-H (Aromatic) | H | N (Pyridine) | 0.93 | 2.45 | 3.38 | 170 |

| N-H (Pyridinium) | H | O (Carbonyl) | 1.02 | 1.75 | 2.77 | 175 |

Metal-Mediated Supramolecular Structures

Coordination-Driven Self-Assembly of Metal Complexes

Coordination-driven self-assembly is a powerful strategy for the construction of discrete, well-defined supramolecular architectures. This "bottom-up" approach utilizes the predictable and directional nature of metal-ligand coordination bonds to assemble complex structures from simple building blocks. This compound, as a monodentate ligand, can be a valuable component in the self-assembly of various metallosupramolecular structures.

When combined with metal ions that have specific coordination geometries (e.g., square planar Pd(II) or Pt(II)), this compound can act as a terminal ligand, influencing the solubility, electronic properties, and packing of the resulting self-assembled complexes. While it cannot act as a bridging ligand to form polygons or polyhedra on its own, its derivatives with multiple binding sites are excellent candidates for such constructions. The principles of coordination-driven self-assembly allow for precise control over the stoichiometry, size, and shape of the final supramolecular entity.

Supramolecular Brush Copolymers via Metal Coordination

The concept of metal-ligand coordination can be extended to the realm of polymer chemistry to create novel materials such as supramolecular brush copolymers. In this approach, a polymer backbone can be functionalized with ligands that can then coordinate to metal ions. If these metal ions are also part of another polymer chain or a supramolecular complex, a brush-like or cross-linked structure can be formed.

While there are no specific reports on the use of this compound in this exact application, one can envision a scenario where a polymer is decorated with this ligand. The subsequent addition of metal ions could then be used to assemble other components onto the polymer backbone in a controlled manner. This strategy allows for the creation of advanced materials with tunable properties, where the metal-coordination bond acts as a reversible and responsive linker.

π-Stacking Interactions in Supramolecular Systems

Role in Crystal Packing and Self-Assembly

π-Stacking is a non-covalent interaction that occurs between aromatic rings. These interactions are crucial in the fields of supramolecular chemistry, materials science, and biology. The extended π-system of this compound, comprising both the phenyl and pyridine rings, makes it highly susceptible to engaging in π-stacking interactions.

In the solid state, these interactions are a major driving force for the crystal packing of this compound and its derivatives. Molecules will often arrange themselves to maximize favorable π-stacking, leading to columnar or layered structures. The geometry of these interactions can vary, with the most common arrangements being face-to-face and edge-to-face (or T-shaped). The strength and geometry of the π-stacking can be tuned by introducing substituents on the aromatic rings, which alters their electronic properties. These interactions are not only important for the solid-state structure but also play a significant role in the self-assembly processes in solution, leading to the formation of aggregates and other supramolecular species.

The following table provides typical parameters for π-stacking interactions observed in aromatic systems.

| Interaction Type | Centroid-to-Centroid Distance (Å) | Dihedral Angle (°) |

| Parallel-displaced | 3.3 - 3.8 | < 10 |

| T-shaped (Edge-to-face) | 4.5 - 5.5 | ~90 |

Influence on Polymeric and Chain-like Structures

The role of this compound in the formation of polymeric and chain-like supramolecular structures is an area of specialized research within coordination chemistry. The ligand's linear, rigid structure, provided by the phenylethynyl group, combined with the coordinating nitrogen atom of the pyridine ring, makes it a candidate for constructing ordered, extended assemblies. However, detailed studies focusing specifically on the influence of this compound in forming one-dimensional polymeric or chain-like coordination networks are not extensively documented in publicly available research.

In related systems, pyridine-containing ligands are widely used to create coordination polymers. The final architecture of these assemblies—be it a one-dimensional chain, a two-dimensional layer, or a three-dimensional framework—is dictated by several factors. These include the coordination geometry of the metal ion, the nature of the counter-anions, and the presence of other ligands. For instance, studies on silver(I) coordination polymers have shown that ligands with pyridyl and imidazolyl groups can form one-dimensional looped-chain structures. nih.gov Similarly, Co(II) has been used with a ligand containing both pyridine and triazole functionalities to create two-dimensional coordination polymers. nih.gov While these examples establish the principle of pyridine derivatives in forming such structures, specific data on polymers formed from this compound remains elusive in the surveyed literature.

Aurophilic Interactions in Luminescent Assemblies

Aurophilic interactions, which are weak relativistic-effect-driven attractions between gold(I) ions, are a cornerstone of the photophysical properties observed in many gold(I) complexes, often leading to luminescence. nih.govmdpi.com These interactions can influence the formation of supramolecular assemblies and modulate their emissive characteristics. researchgate.net Gold(I) complexes incorporating pyridine-type ligands are known to form luminescent materials, where the emission can be tuned by the substituents on the pyridine ring and the presence of gold-gold interactions.

While the specific compound this compound has been investigated in other chemical contexts, its direct application as a ligand in luminescent gold(I) assemblies stabilized by aurophilic interactions is not prominently featured in the existing scientific literature. Research on related structures provides a framework for understanding how such a complex might behave. For example, dinuclear gold(I) complexes with bridging 2,2′-bipyridine ligands exhibit photoluminescence that is dependent on the distance between the gold(I) centers. rsc.org In these systems, shorter Au(I)···Au(I) contacts, indicative of aurophilic interactions, are correlated with changes in the emission spectra.

The general principle is that the aggregation of gold(I) complexes, facilitated by aurophilic bonds, can lead to new, often red-shifted, emission bands, a phenomenon known as aggregation-induced emission (AIE). researchgate.net The table below summarizes key characteristics of aurophilic interactions in related gold(I) complexes containing N-heterocyclic ligands, which could provide a basis for predicting the behavior of assemblies with this compound.

| Complex Type | Au···Au Distance (Å) | Luminescence Properties | Reference |

| Dinuclear Au(I) with bridging 2,2′-bipyridine derivatives | 3.1262(2) - 3.400(1) | Solid-state phosphorescence from blue to orange | rsc.org |

| Cationic three-coordinate Au(I) with 2,2′-bipyridyl and isocyanide | ~3.216 | Forms supramolecular dimers via Au···Au contacts | mdpi.com |

| Three-coordinate Au(I) with bridging diphosphines and 2,2'-bipyridine (B1663995) | 3.0903(6) - 3.249(1) | Not luminescent at room temperature or 90 K, despite aurophilic bonds | nih.gov |

Advanced Characterization Techniques and Spectroscopic Studies

X-ray Crystallography and Structural Elucidation

X-ray crystallography stands as a definitive tool for determining the three-dimensional arrangement of atoms within a crystalline solid. For 2-(2-phenylethynyl)pyridine and its metal complexes, this technique offers precise information on bond lengths, coordination geometries, and packing arrangements in the solid state.

Single-Crystal X-ray Diffraction Analysis of Complexes and Ligands

In a representative study, crystals suitable for X-ray diffraction were grown by methods such as slow diffusion of a precipitant (e.g., hexane) into a solution of the compound (e.g., in dichloromethane). rsc.org Data collection is typically performed at low temperatures to minimize thermal vibrations and obtain higher quality diffraction data. rsc.org The resulting diffraction patterns are then used to solve and refine the crystal structure, yielding a detailed model of the molecule. rsc.org

Analysis of Coordination Geometry and Bond Lengths

The coordination geometry around a central metal ion in a complex is a key determinant of its properties and reactivity. X-ray crystallography provides precise measurements of bond lengths and angles, allowing for a detailed analysis of the coordination sphere. researchgate.netchalmers.se For complexes of this compound, the pyridine (B92270) nitrogen atom coordinates to the metal center. wikipedia.org The geometry of these complexes can vary, including octahedral, tetrahedral, and square planar arrangements, depending on the metal ion and other coordinating ligands. wikipedia.org

For example, in octahedral complexes of the type [MCl₂py₄]ⁿ⁺ (where py is pyridine), the two chloride ligands are typically found in a trans arrangement. wikipedia.org The metal-nitrogen bond lengths are sensitive to the electronic properties of the metal and the d-electron count. wikipedia.org A detailed analysis of bond lengths within the this compound ligand itself can also reveal information about the electronic communication between the pyridine ring and the phenylethynyl substituent.

| Bond/Angle | Value |

|---|---|

| M-N(pyridine) | 2.105(3) |

| N-C(pyridine) | 1.345(5) |

| C≡C | 1.198(6) |

| N-M-N | 89.5(1) |

| C-C≡C | 178.2(4) |

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. nih.govnih.gov This method partitions the crystal space into regions where the electron distribution of a promolecule (the molecule of interest) dominates over the sum of electron densities of all other molecules in the crystal.

By mapping properties like dnorm (a normalized contact distance) onto the Hirshfeld surface, one can identify regions of close intermolecular contacts. Red spots on the dnorm surface indicate contacts shorter than the van der Waals radii, often corresponding to hydrogen bonds or other strong interactions. nih.gov The analysis is complemented by 2D fingerprint plots, which summarize the types and relative contributions of different intermolecular contacts. nih.govnih.gov

For a molecule like this compound, Hirshfeld analysis can reveal the presence of various interactions, such as:

H···H contacts: Typically the most abundant, representing van der Waals forces. nih.gov

C···H/H···C contacts: Indicative of C-H···π interactions. nih.gov

N···H/H···N contacts: Corresponding to potential N-H···N hydrogen bonds if suitable donors are present. nih.gov